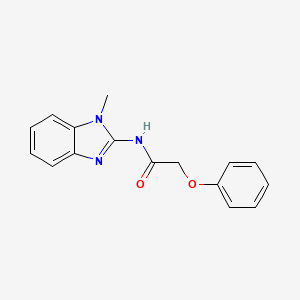
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in various scientific applications. PAPP is a piperazine derivative that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes. This compound has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter involved in the regulation of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments, including its potency and specificity for various neurotransmitter systems in the brain. This compound can be used to study the function of these systems in a variety of physiological processes, including mood regulation, anxiety, stress, and learning and memory. However, this compound also has some limitations, including its potential toxicity and the need for careful attention to reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for research on 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective compounds for use in lab experiments. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry. This compound has a wide range of biological effects, making it a valuable compound for studying the function of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential of this compound in both lab experiments and potential therapeutic applications.
Métodos De Síntesis
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridylmagnesium bromide, and the reaction of 1-benzyl-4-piperidone with 2-pyridylboronic acid. The synthesis of this compound requires careful attention to reaction conditions, as well as purification techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has been used in a wide range of scientific applications, including as a tool for studying the function of various neurotransmitter systems in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-2-9-19-10-6-16(7-11-19)20-12-14-21(15-13-20)17-5-3-4-8-18-17/h3-5,8,16H,2,6-7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHCRMXVMZBEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)

